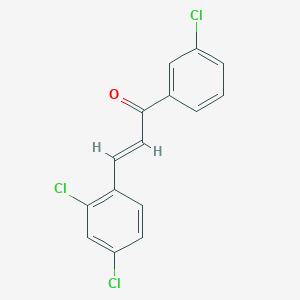

(E)-1-(3-chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one

Description

(E)-1-(3-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone with substituted aryl rings. The 3-chlorophenyl group at position 1 and the 2,4-dichlorophenyl group at position 3 introduce electron-withdrawing chlorine atoms, influencing the compound’s electronic properties, crystallinity, and reactivity. Chalcones of this class are synthesized via Claisen-Schmidt condensation and are studied for applications in nonlinear optics (NLO), pharmaceuticals, and materials science due to their π-conjugated system and structural versatility .

Propriétés

IUPAC Name |

(E)-1-(3-chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl3O/c16-12-3-1-2-11(8-12)15(19)7-5-10-4-6-13(17)9-14(10)18/h1-9H/b7-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGXRPDALSLRCU-FNORWQNLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and 2,4-dichloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The reaction proceeds as follows:

3-chlorobenzaldehyde+2,4-dichloroacetophenoneNaOH/EtOH(E)-1-(3-chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one

Industrial Production Methods

On an industrial scale, the synthesis can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts such as ionic liquids or phase-transfer catalysts can also be employed to improve the reaction rate and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-1-(3-chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The chlorine atoms on the phenyl rings can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

Oxidation: Epoxides, carboxylic acids.

Reduction: Saturated ketones, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

(E)-1-(3-chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one serves as an important building block in organic synthesis. It can be utilized to create more complex organic molecules through various reactions such as:

- Claisen-Schmidt Condensation : This is the primary method for synthesizing this compound, involving the reaction of 3-chlorobenzaldehyde and 2,4-dichloroacetophenone in the presence of a base.

- Functionalization Reactions : The presence of chlorine atoms allows for nucleophilic substitution reactions, leading to a variety of derivatives useful in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits several promising biological properties:

- Antimicrobial Activity : Studies have shown that (E)-1-(3-chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one possesses antimicrobial properties against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes.

- Anticancer Potential : Investigations into its anticancer effects reveal that this compound may induce apoptosis in cancer cells. The mechanism involves the interaction with cellular targets that lead to programmed cell death, making it a candidate for further drug development .

Pharmaceutical Applications

Due to its biological activities, (E)-1-(3-chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one is studied as a lead compound for new pharmaceuticals. Its structural modifications can enhance potency and selectivity against specific diseases.

Industrial Uses

In addition to its applications in research and medicine, this compound is also used in the synthesis of dyes and pigments due to its vibrant color properties. The chlorinated phenyl groups contribute to the stability and reactivity needed for industrial applications .

Table 1: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of (E)-1-(3-chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one involves its interaction with various molecular targets. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This can lead to the inhibition of enzyme activity or the modulation of signaling pathways, contributing to its biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Comparisons

The title compound shares a common chalcone backbone with related derivatives, but substituent positions and halogenation patterns significantly differentiate its properties:

- Key Observations: The title compound’s C=O bond length (1.218 Å) is consistent with related chalcones, indicating minimal electronic perturbation from chlorine substituents .

Electronic and Substituent Effects

Electron-Withdrawing vs. Electron-Donating Groups :

- Halogenation Patterns: Derivatives with 2,4-dichlorophenyl groups (e.g., the title compound) exhibit stronger intermolecular C–H···O and π–π interactions than mono-chlorinated analogs, enhancing thermal stability (Tm ≈ 160–170°C) . 2,6-Dichlorophenyl substitution (e.g., ) reduces steric strain compared to 2,4-diClPh, favoring planar conformations and higher NLO coefficients .

Activité Biologique

(E)-1-(3-chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure featuring two aromatic rings connected by an α,β-unsaturated carbonyl system. The presence of chlorine substituents on both phenyl rings enhances its chemical reactivity and biological activity. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H9Cl3O

- Molecular Weight : 311.59 g/mol

- CAS Number : 1004209-24-8

The compound is synthesized through the Claisen-Schmidt condensation reaction between 3-chlorobenzaldehyde and 2,4-dichloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide.

Biological Activity Overview

Chalcones, including (E)-1-(3-chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one, have been studied for various biological activities:

Antimicrobial Activity

Research indicates that chalcones exhibit significant antimicrobial properties. A study demonstrated that derivatives of chalcones possess inhibitory effects against a range of bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes and interference with metabolic pathways .

Anticancer Properties

Chalcones have shown promise in cancer research due to their ability to induce apoptosis in cancer cells. For instance, (E)-1-(3-chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one has been evaluated for its cytotoxic effects on various cancer cell lines. Studies report IC50 values indicating effective inhibition of cell proliferation in leukemia and breast cancer cells .

The biological activity of (E)-1-(3-chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one can be attributed to several mechanisms:

- Michael Acceptors : The α,β-unsaturated carbonyl system acts as a Michael acceptor, allowing the compound to react with nucleophiles in biological systems. This interaction can modify protein functions or inhibit enzymatic activities.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells by increasing ROS levels, leading to apoptosis .

- Cell Cycle Arrest : Studies suggest that chalcones can interfere with cell cycle progression, particularly at the G2/M phase, thereby inhibiting cancer cell growth .

Case Studies and Research Findings

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.